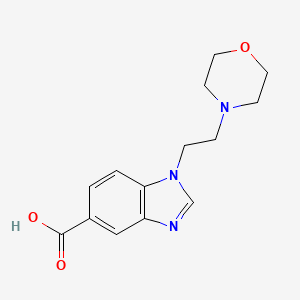
2-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one, also known as 2-chloro-1-phenyl-3,6-dihydropyridin-1-one, is a synthetic organic compound that belongs to the class of pyridinones. It is a colorless liquid with a low melting point, and is soluble in most organic solvents. It is used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, agricultural chemicals, and food flavorings.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Crystal Structures : Research on chalcone derivatives, closely related in structural complexity to the compound , focuses on synthesis methods like Claisen-Schmidt condensation reactions. These compounds' crystal structures are analyzed for intermolecular interactions and molecular stability, which could inform the synthesis and application of similar compounds in materials science and pharmaceuticals (Salian et al., 2018).
Catalytic Synthesis and Derivatives
- Palladium-catalyzed Syntheses : Studies on catalytic methods to synthesize heterocyclic derivatives, including dihydropyridinones, offer insights into chemical synthesis routes that could be applicable for manufacturing complex compounds with potential in drug discovery and development (Bacchi et al., 2005).
Spectroscopic and Computational Studies
- Molecular Docking and Antimicrobial Activity : Research on compounds featuring dihydropyridin and pyrazolyl groups, similar to the structure of interest, has explored their molecular docking, spectroscopic properties, and antimicrobial activities. Such studies are critical for understanding the biological activities of novel compounds, potentially guiding the development of new antimicrobials (Sivakumar et al., 2021).
Biological Evaluation and Docking Studies
- Antimicrobial and Anti-inflammatory Activities : Pyrazoline derivatives, structurally related to the compound , have been synthesized and evaluated for their biological activities. Their potential as antimicrobial and anti-inflammatory agents highlights the significance of synthesizing and studying such compounds for therapeutic applications (Ravula et al., 2016).
Quantum Chemical and Topological Analysis
- Spectroscopic and Quantum Chemical Studies : Investigations into the molecular structure, spectroscopic behavior, and quantum chemical aspects of related compounds provide a foundation for understanding the electronic, optical, and reactive properties of novel chemicals, which is essential for their application in various scientific fields (Viji et al., 2020).
Propriétés
IUPAC Name |
2-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDSMUBKPGMAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1462423.png)
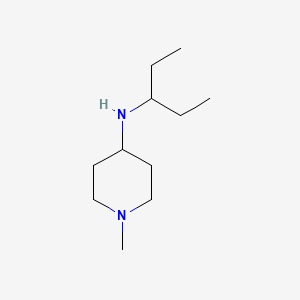
![N-[(2,4-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462427.png)
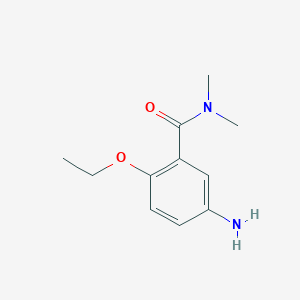

methanone](/img/structure/B1462431.png)

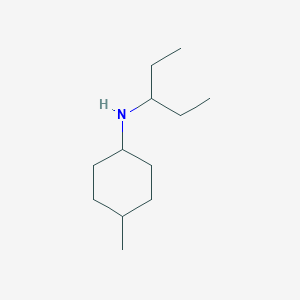
![3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1462436.png)
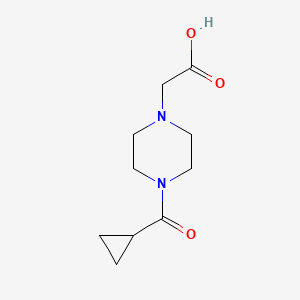

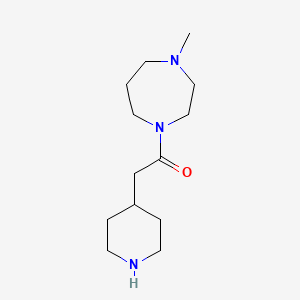
![N-[2-(3-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B1462442.png)
